Lipophilicity Enhancement for Cell Permeability
The calculated logP value for 2-Chloro-3-(difluoromethyl)-6-methylquinoline is 3.98, indicating moderate lipophilicity . This is a key determinant of a compound's ability to passively diffuse across cell membranes and its overall bioavailability. This value is significantly higher than that of the non-methylated analog, 2-Chloro-3-(difluoromethyl)quinoline, which has a lower molecular weight and a predicted logP of approximately 3.0 . The 6-methyl group contributes to a ~1 log unit increase in lipophilicity, which is a quantifiable advantage for applications requiring enhanced membrane permeability. The difluoromethyl group further contributes to lipophilicity compared to a simple hydrogen or methyl group at that position.
(Δ ~0.98 units)
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = 3.98 |
| Comparator Or Baseline | 2-Chloro-3-(difluoromethyl)quinoline: logP ~3.0 (estimated) |
| Quantified Difference | logP increase of ~0.98 units |
| Conditions | Calculated using standard cheminformatics software (data from vendor technical sheet) |
Why This Matters
Higher lipophilicity is a critical parameter for optimizing cell permeability in cellular assays and for improving oral bioavailability in drug discovery programs, making this compound a superior starting point for certain medicinal chemistry campaigns.
